(R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol
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Overview
Description
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a tetrahydronaphthalene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions can be achieved using electrophilic fluorination reagents such as Selectfluor.
Reduction: The naphthalene ring is then reduced to a tetrahydronaphthalene ring using hydrogenation catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for fluorination and hydrogenation steps to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to form various derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated structure makes it useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicinal chemistry, ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is investigated for its potential as a pharmaceutical intermediate. Its chiral nature and functional groups make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of ®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol: The racemic mixture of the compound.
6,8-dichloro-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with chlorine atoms instead of fluorine.
6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-one: The oxidized form of the compound.
Uniqueness
®-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its chiral nature and the presence of both fluorine atoms and a hydroxyl group. This combination of features provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O |
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Molecular Weight |
184.18 g/mol |
IUPAC Name |
(2R)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C10H10F2O/c11-7-3-6-1-2-8(13)5-9(6)10(12)4-7/h3-4,8,13H,1-2,5H2/t8-/m1/s1 |
InChI Key |
GEYJIPILMJVWRT-MRVPVSSYSA-N |
Isomeric SMILES |
C1CC2=C(C[C@@H]1O)C(=CC(=C2)F)F |
Canonical SMILES |
C1CC2=C(CC1O)C(=CC(=C2)F)F |
Origin of Product |
United States |
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